molecular formula C20H24N2O3S B1669934 Deacetyldiltiazem CAS No. 42399-40-6

Deacetyldiltiazem

Cat. No. B1669934
CAS RN: 42399-40-6
M. Wt: 372.5 g/mol
InChI Key: NZHUXMZTSSZXSB-MOPGFXCFSA-N
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Description

Deacetyldiltiazem is a metabolite of Diltiazem . Diltiazem is a calcium ion cellular influx inhibitor, also known as a slow channel blocker or calcium antagonist . It is used for the management of Prinzmetal variant angina and chronic stable angina .


Synthesis Analysis

Diltiazem is metabolized to Deacetyldiltiazem predominantly in the liver . The metabolism in the small intestine, kidney, or blood pool is negligible compared with that in the liver . A study has shown that uranyl nitrate-induced acute renal failure (UN-ARF) increased the in vitro hepatic clearance of Diltiazem .


Molecular Structure Analysis

The empirical formula of Deacetyldiltiazem is C20H24N2O3S · HCl . It has a molecular weight of 408.94 .


Chemical Reactions Analysis

Diltiazem is metabolized into its major metabolites such as Deacetyldiltiazem in plasma . The metabolite ratio of Diltiazem to Deacetyldiltiazem was found to be significantly decreased in mild and medium folate-induced renal failure rabbits .


Physical And Chemical Properties Analysis

Deacetyldiltiazem has a density of 1.2±0.1 g/cm3, a boiling point of 596.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 93.5±3.0 kJ/mol and a flash point of 314.8±30.1 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

Deacetyldiltiazem, a metabolite of Diltiazem , primarily targets calcium channels in the body . These channels play a crucial role in regulating the influx of calcium ions into cardiac and vascular smooth muscle during depolarization .

Mode of Action

Deacetyldiltiazem works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action is similar to other calcium channel blockers such as nifedipine and verapamil . Compared to these drugs, deacetyldiltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Biochemical Pathways

It is known that the compound’s action on calcium channels can influence various downstream effects, including the relaxation of vascular smooth muscle and the reduction of peripheral vascular resistance .

Pharmacokinetics

The pharmacokinetics of deacetyldiltiazem have been studied in animal models . The formation of deacetyldiltiazem was found to increase linearly with time up to 60 minutes and with protein content up to 7.8 mg . The apparent Km and Vmax values were calculated to be 0.17 X 10(-3) M and 0.013 µmol/mg of protein/min, respectively .

Result of Action

The primary result of deacetyldiltiazem’s action is the relaxation of vascular smooth muscle and the resultant decrease in peripheral vascular resistance . This leads to its therapeutic effects in the management of conditions such as hypertension and chronic stable angina .

Action Environment

The action of deacetyldiltiazem can be influenced by various environmental factors. For instance, certain compounds can inhibit the enzymatic hydrolysis of diltiazem, thereby affecting the formation of deacetyldiltiazem . Additionally, in vivo pretreatment with certain substances, such as phenobarbital, can increase the in vitro deacetyldiltiazem deacetylase activity .

properties

IUPAC Name

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881093
Record name Desacetyl diltiazem
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Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Deacetyldiltiazem

CAS RN

42399-40-6
Record name Deacetyldiltiazem
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Record name Deacetyldiltiazem
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Record name Desacetyl diltiazem
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Record name (2S-cis)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
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Record name DEACETYLDILTIAZEM
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Record name Deacetyldiltiazem
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Deacetyldiltiazem formed in the body?

A1: Deacetyldiltiazem is formed through the deacetylation of Diltiazem. This metabolic process primarily occurs in the liver but can also occur in extrahepatic tissues like the intestines [, ].

Q2: What enzyme is primarily responsible for the deacetylation of Diltiazem?

A2: Research has identified Carboxylesterase 2a (Ces2a) as the primary enzyme responsible for Diltiazem deacetylation, specifically in rats. This finding highlights a significant species difference, as human, monkey, dog, and mouse tissues lack this specific enzyme activity [, , , ].

Q3: Does food intake affect the bioavailability of Diltiazem and Deacetyldiltiazem?

A3: Studies have shown that food does not significantly influence the bioavailability of Diltiazem or its metabolites, including Deacetyldiltiazem, regardless of whether the drug is administered as a conventional tablet or a slow-release formulation [].

Q4: How does grapefruit juice consumption affect Diltiazem bioavailability?

A4: Unlike some dihydropyridine calcium channel blockers, grapefruit juice does not appear to significantly affect the bioavailability of Diltiazem. This finding suggests that factors beyond cytochrome P450 metabolism, which is inhibited by grapefruit juice, contribute to Diltiazem bioavailability [].

Q5: Does chronic Diltiazem administration influence its own metabolism?

A5: Yes, chronic Diltiazem administration can impair its own metabolism. Studies in rabbits demonstrated that chronic intrauterine exposure to Diltiazem significantly reduced Deacetyldiltiazem formation in offspring, particularly in liver, lung, and brain tissues [].

Q6: What is the impact of renal impairment on Diltiazem and Deacetyldiltiazem pharmacokinetics?

A6: In patients undergoing continuous ambulatory peritoneal dialysis, Diltiazem pharmacokinetic parameters, including those of Deacetyldiltiazem, were comparable to those observed in healthy volunteers and patients with end-stage renal disease. This suggests that dosage adjustments may not be necessary for individuals with renal impairment [].

Q7: Does Deacetyldiltiazem possess pharmacological activity?

A7: Yes, Deacetyldiltiazem exhibits pharmacological activity, although its potency may be lower than that of Diltiazem. [, ]

Q8: What analytical methods are commonly used to measure Diltiazem and Deacetyldiltiazem concentrations?

A8: High-performance liquid chromatography (HPLC) is widely employed to measure Diltiazem and its metabolites, including Deacetyldiltiazem, in various biological samples [, , ]. Gas chromatography (GC) methods have also been developed for this purpose [, ].

Q9: Do histamine H2-receptor antagonists influence Diltiazem and Deacetyldiltiazem pharmacokinetics?

A9: Co-administration of Cimetidine, a histamine H2-receptor antagonist, has been shown to significantly increase Diltiazem and Deacetyldiltiazem plasma levels. While Ranitidine, another H2-receptor antagonist, also exhibited this effect, it was not statistically significant [].

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